molecular formula C17H20O B14578906 Heptadeca-2,9,16-triene-4,6-diynal CAS No. 61102-21-4

Heptadeca-2,9,16-triene-4,6-diynal

Cat. No.: B14578906
CAS No.: 61102-21-4
M. Wt: 240.34 g/mol
InChI Key: YUZVIKNWYYVSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadeca-2,9,16-triene-4,6-diynal is a polyacetylene compound known for its unique structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadeca-2,9,16-triene-4,6-diynal typically involves the use of organic synthesis techniques. One common method includes the coupling of appropriate alkyne and alkene precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired polyacetylene structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Heptadeca-2,9,16-triene-4,6-diynal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, altering the compound’s reactivity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Heptadeca-2,9,16-triene-4,6-diynal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of heptadeca-2,9,16-triene-4,6-diynal involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO), which are involved in the inflammatory response . By inhibiting these enzymes, this compound can reduce the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Heptadeca-2,9,16-triene-4,6-diynal can be compared with other polyacetylene compounds, such as:

The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which contribute to its distinct reactivity and biological activities.

Properties

CAS No.

61102-21-4

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

heptadeca-2,9,16-trien-4,6-diynal

InChI

InChI=1S/C17H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,8-9,15-17H,1,3-7,10H2

InChI Key

YUZVIKNWYYVSOJ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCC=CCC#CC#CC=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.